
Bis(2,6-dimethylphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,6-dimethylphenyl)diazene: is an organic compound with the molecular formula C16H18N2 2,2’,6,6’-Tetramethylazobenzene . This compound is characterized by the presence of two 2,6-dimethylphenyl groups connected by a diazene (N=N) linkage. It is a member of the azobenzene family, which is known for its photochromic properties, meaning it can change color when exposed to light .
准备方法
Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)diazene can be synthesized through the oxidation of 2,6-dimethylaniline using an oxidizing agent such as potassium permanganate in an aprotic solvent like dialkyl ketone . The reaction typically requires controlled conditions, including a temperature above 55°C to ensure the proper formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: Bis(2,6-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to the corresponding amine, .
Substitution: The diazene linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of more oxidized azobenzene derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted azobenzenes with different functional groups.
科学研究应用
Bis(2,6-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic material in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photoresponsive properties.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, including photoresponsive polymers and coatings.
作用机制
The mechanism of action of Bis(2,6-dimethylphenyl)diazene involves its ability to undergo photoisomerization . When exposed to light, the compound can switch between its trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations .
相似化合物的比较
Azobenzene: The parent compound of the azobenzene family, known for its photochromic properties.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 2,6 positions.
4,4’-Dichloroazobenzene: Contains chlorine atoms at the 4,4’ positions, offering different reactivity and properties.
Uniqueness: Bis(2,6-dimethylphenyl)diazene is unique due to the presence of methyl groups at the 2,6 positions, which provide steric hindrance and influence the compound’s reactivity and stability. This structural feature makes it distinct from other azobenzene derivatives and enhances its photochromic behavior .
属性
CAS 编号 |
29418-31-3 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC 名称 |
bis(2,6-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
XBEAJNFYXLTYFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


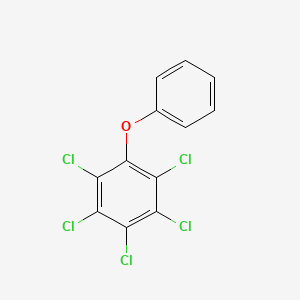
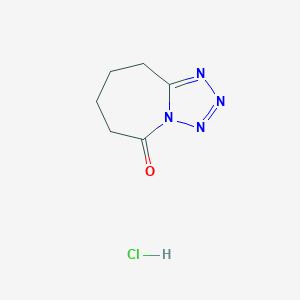
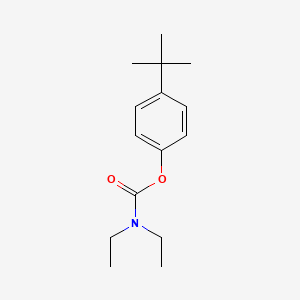
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
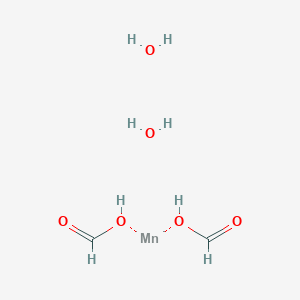
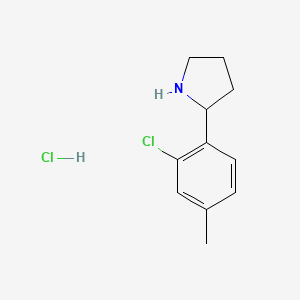
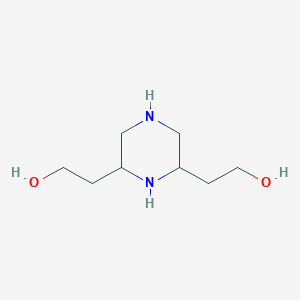
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
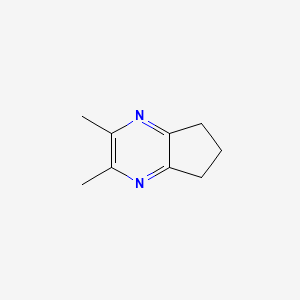
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
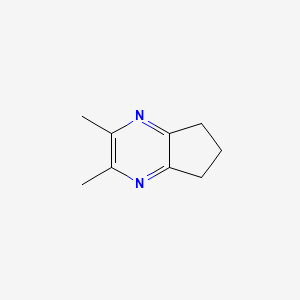
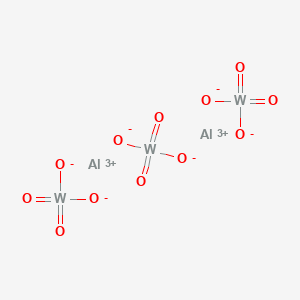
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
